2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-N'-(1-methylethylidene)acetohydrazide
Overview
Description
Benzisothiazolone is a type of organic compound which is often used in industry due to its wide range of properties. It is part of a class of compounds known as isothiazolones, which are heterocyclic compounds that contain a five-membered ring of two carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of benzisothiazolone derivatives can be quite complex due to the presence of the heterocyclic ring and various substituents. These compounds often contain functional groups such as amides and esters .Chemical Reactions Analysis
Benzisothiazolone and its derivatives can undergo a variety of chemical reactions, including hydrolysis, reduction, and various types of substitution reactions. The exact reactions would depend on the specific substituents present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of benzisothiazolone derivatives can vary widely depending on their specific structure. These properties can include melting point, boiling point, solubility in various solvents, and stability under various conditions .Mechanism of Action
The mechanism of action of benzisothiazolone derivatives can vary widely depending on their specific structure and the context in which they are used. Some benzisothiazolone derivatives are used as biocides, and their mechanism of action often involves disrupting the normal functioning of microbial cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-(propan-2-ylideneamino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13(2)19-20-17(23)12-22(14-8-4-3-5-9-14)18-15-10-6-7-11-16(15)26(24,25)21-18/h3-11H,12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFDMDIYGACDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-isopropylideneacetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.